molecular formula C16H13ClF3NO2 B2635162 N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 860649-56-5

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2635162
CAS No.: 860649-56-5
M. Wt: 343.73
InChI Key: FDEBBDZNRJRONT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxybenzyl chloride.

    Formation of Intermediate: The 4-chloroaniline is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chlorophenyl)-2,2,2-trifluoroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include substituted derivatives with different nucleophiles.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs due to its structural features that are common in bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chlorophenyl and methoxyphenyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,2,2-trifluoroacetamide
  • N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide
  • N-(4-chlorophenyl)-N-methylacetamide

Uniqueness

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of its functional groups. The presence of both a trifluoromethyl group and a methoxyphenyl group in the same molecule provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-14-8-2-11(3-9-14)10-21(15(22)16(18,19)20)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBBDZNRJRONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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